Naloxone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform; practically insoluble in petroleum ether

5.64e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Naloxone's Mechanism and Effectiveness

Numerous clinical studies support naloxone's effectiveness in preventing opioid-related deaths. These studies demonstrate that naloxone acts as an opioid antagonist, essentially attaching to opioid receptors in the brain and blocking the effects of opioids. This effectively reverses an overdose by restoring breathing and preventing respiratory depression, the primary cause of death in opioid overdoses [].

Research also suggests that co-prescribing naloxone with prescription opioids may be beneficial. Studies have shown that this practice can potentially reduce the risk of emergency room visits and deaths related to prescription opioid overdoses [].

Naloxone Distribution and Public Health Outcomes

Scientific research has investigated the impact of wider naloxone distribution on public health outcomes. Studies examining community-based distribution programs distributing naloxone kits to laypersons, including people who use opioids, their families, and friends, have shown a positive correlation with reduced overdose death rates [, ].

However, research also highlights the need for further investigation into the most effective distribution strategies. National reports indicate that overdose deaths continue to rise in many regions, suggesting a gap in understanding where and how to best target distribution efforts [].

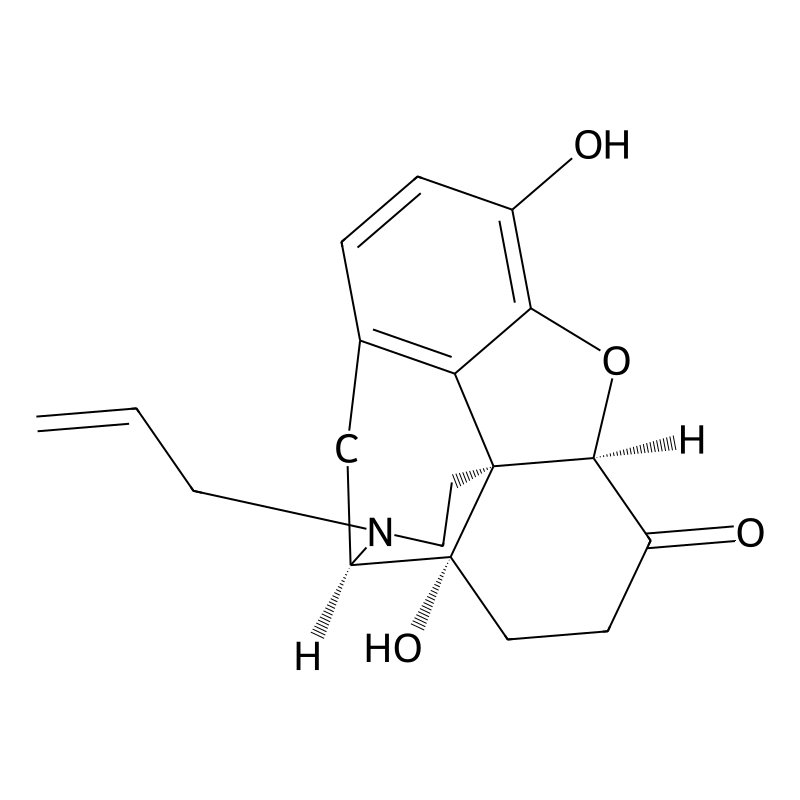

Naloxone is a synthetic opioid antagonist primarily used to reverse the effects of opioid overdose. It was first synthesized in the 1960s and has since gained prominence as a critical emergency medication. The compound is chemically designated as 17-allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one, with a molecular formula of . Naloxone works by competitively binding to opioid receptors in the brain, particularly the μ-opioid receptor, thereby blocking the effects of opioids such as respiratory depression and sedation .

Naloxone acts as a competitive antagonist at mu (μ) opioid receptors, the primary site of action for opioids in the central nervous system (CNS). When opioids bind to μ-opioid receptors, they produce various effects, including pain relief, sedation, and respiratory depression. Naloxone competes with opioids for binding to these receptors, displacing them and reversing their effects. This competition is rapid, leading to the reversal of opioid-induced respiratory depression within minutes.

- Withdrawal symptoms in people physically dependent on opioids

- Nausea and vomiting

- Headache

- Sweating

Naloxone's mechanism of action involves its interaction with opioid receptors. Upon administration, it displaces opioids from these receptors, effectively reversing their effects. The compound undergoes metabolic reactions primarily in the liver, where it is converted into naloxone-3-glucuronide through glucuronidation, which is then excreted via urine .

Key Reactions:- Binding to Opioid Receptors: Naloxone binds to μ-opioid receptors with high affinity, blocking the action of agonists.

- Metabolism: Primarily metabolized through glucuronidation and N-dealkylation.

- Elimination: Excreted mainly as metabolites through urine.

Naloxone exhibits high selectivity for opioid receptors, particularly the μ-opioid receptor, with a binding affinity significantly higher than that for other opioid receptors . Its biological activity includes:

- Opioid Reversal: Rapidly restores normal respiration in individuals experiencing opioid overdose.

- Duration of Action: Effects typically last between 30 to 90 minutes, necessitating potential repeat dosing due to shorter action compared to many opioids .

The synthesis of naloxone involves several key steps:

- Starting Material: Derived from oxymorphone, which itself is a derivative of morphine.

- Chemical Modifications: The synthesis includes the introduction of an allyl group at the nitrogen atom and modifications to hydroxyl groups .

- Patents and Development: The original synthesis was patented by Mozes J. Lewenstein and Jack Fishman in the United States .

Naloxone shares structural and functional similarities with several other compounds. Below are some comparable compounds:

| Compound | Type | Key Features |

|---|---|---|

| Naltrexone | Opioid Antagonist | Longer duration of action; used for alcohol dependence. |

| Nalorphine | Opioid Antagonist | Mixed agonist-antagonist; less potent than naloxone. |

| Buprenorphine | Partial Agonist | Long-lasting analgesic; used in addiction treatment. |

| Oxymorphone | Opioid Agonist | Strong analgesic; structurally related to naloxone. |

Uniqueness of Naloxone

Naloxone's unique properties lie in its rapid onset of action and ability to reverse life-threatening respiratory depression without affecting individuals who are not using opioids . Its development into easy-to-administer forms like nasal sprays has further enhanced its accessibility and effectiveness in emergency situations.

μ-Opioid Receptor Affinity and Competitive Antagonism

Naloxone exhibits its highest binding affinity for the μ-opioid receptor, with dissociation constants ranging from 0.79 to 3.9 nanomolar across different experimental systems [1] [2] [3] [4]. This high-affinity binding forms the molecular basis for naloxone's potent antagonistic effects at μ-opioid receptors, which mediate the primary therapeutic effects of most clinically relevant opioids including morphine, fentanyl, and oxycodone.

The competitive antagonism mechanism of naloxone at μ-opioid receptors has been extensively characterized through functional assays measuring guanosine-5'-O-(3-thio)triphosphate binding. In these studies, naloxone concentrations ranging from 30 to 30,000 nanomolar produced parallel rightward shifts in concentration-response curves for various μ-opioid receptor agonists, with Schild slopes approximating unity, confirming the competitive nature of the antagonism [5]. The competitive binding kinetics demonstrate that naloxone and opioid agonists compete for the same orthosteric binding site on the μ-opioid receptor.

Photocrosslinking studies using cell-based approaches have identified specific naloxone binding sites on the μ-opioid receptor. Computer modeling and experimental validation revealed that naloxone interacts with hydrophobic residues and polar uncharged residues within two distinct binding sites on the receptor, with particular involvement of sites 1 and 3 as predicted by computational analysis [6] [7]. These binding sites are located within the transmembrane domains of the μ-opioid receptor, consistent with the binding pocket identified for other opioid ligands.

The binding kinetics of naloxone at μ-opioid receptors are characterized by rapid association and dissociation rates. The dissociation half-life of naloxone from the μ-opioid receptor complex ranges from 0.82 to 2.44 minutes, which is significantly shorter than that of many opioid agonists [2] [8]. This rapid dissociation contributes to naloxone's relatively short duration of action and the potential need for repeated dosing in clinical situations involving long-acting opioids.

κ- and δ-Opioid Receptor Interactions

Naloxone demonstrates significant but lower affinity for κ-opioid receptors compared to μ-opioid receptors, with binding affinity values of approximately 16 nanomolar [3]. This represents approximately a 4- to 5-fold lower affinity compared to μ-opioid receptors. Studies using cloned κ-opioid receptors expressed in heterologous cell systems have shown that naloxone binds potently to wild-type κ-opioid receptors, and this binding is localized to the amino-terminal domain of the receptor [9] [10].

Chimeric receptor studies using κ/δ-opioid receptor constructs have revealed that the antagonist-binding domain for naloxone is specifically contained within the amino-terminal region of the κ-opioid receptor. This differs from the binding sites for κ-selective agonists, indicating that selective agonists and antagonists interact with different recognition domains on the κ-opioid receptor [9] [10]. The κ/δ chimera bound naloxone with high affinity, while the κ-specific agonist did not bind to this chimeric construct, confirming the distinct binding domains for agonists versus antagonists.

At δ-opioid receptors, naloxone exhibits the lowest binding affinity among the three major opioid receptor types, with dissociation constants ranging from 76 to 95 nanomolar [3] [4]. This represents approximately 19- to 120-fold lower affinity compared to μ-opioid receptors. Importantly, naloxone does not bind significantly to wild-type δ-opioid receptors under standard experimental conditions [9] [10]. Competition studies in amphibian spinal cord tissue have shown that naloxone binding can be displaced by selective antagonists, with δ-selective naltrindole showing the weakest displacement effect compared to μ-selective and κ-selective antagonists [3].

Functional studies have demonstrated that naloxone can act as a partial agonist at both μ- and κ-opioid receptors under certain experimental conditions. In Chinese hamster ovary cells expressing cloned opioid receptors, naloxone dose-dependently reduced forskolin-stimulated cyclic adenosine monophosphate formation in cells expressing μ- and κ-opioid receptors, although the effect was less pronounced than that of full opioid agonists [11]. This partial agonist activity was abolished by pretreatment with pertussis toxin, indicating that naloxone can activate inhibitory guanosine triphosphate-binding proteins coupled to these receptors.

Inverse Agonist Activity and Signal Transduction Modulation

Naloxone exhibits complex pharmacological properties that extend beyond simple competitive antagonism, demonstrating inverse agonist activity under specific physiological conditions. In naive, untreated cells, naloxone typically behaves as a neutral antagonist, showing no intrinsic effects on basal receptor signaling pathways [12] [13]. However, following morphine pretreatment or in opioid-dependent tissues, naloxone manifests clear inverse agonist properties, actively suppressing basal μ-opioid receptor signaling activity.

The inverse agonist activity of naloxone becomes apparent through its effects on constitutively active μ-opioid receptors. In morphine-pretreated cells, naloxone increases cyclic adenosine monophosphate levels and inhibits guanosine 5'-O-(3-thio)triphosphate binding, effects that are opposite to those produced by opioid agonists [12] [13]. This inverse agonism is attributed to naloxone's ability to reduce basal signaling activity that has been upregulated by prior opioid agonist exposure.

The molecular mechanism underlying naloxone's inverse agonist activity involves modulation of guanosine triphosphate-binding protein coupling. Under normal conditions, μ-opioid receptors couple to inhibitory Gi/o proteins. However, chronic opioid exposure can induce a coupling switch from Gi/o to stimulatory Gs proteins [14] [15]. Naloxone has been shown to bind with approximately 200-fold higher affinity to filamin A, a scaffolding protein that interacts with μ-opioid receptors, compared to its affinity for the receptor itself. This high-affinity binding to filamin A disrupts the chronic opioid-induced Gs coupling, thereby preventing the excitatory signaling associated with opioid tolerance and dependence [14] [16] [15].

The filamin A binding site for naloxone has been precisely mapped to a pentapeptide segment (filamin A2561-2565) located in the carboxyl-terminal region of the scaffolding protein [14] [16]. Alanine scanning mutagenesis revealed that a lysine residue at the midpoint of this pentapeptide is essential for naloxone binding. The binding affinity of naloxone to filamin A is approximately 4 picomolar, representing one of the highest-affinity interactions described for any psychoactive compound with a non-receptor target [16].

In functional studies using guinea pig ileum preparations, naloxone demonstrates clear inverse agonist behavior in morphine-dependent tissues. Following 24-hour morphine treatment, naloxone administration as a bolus injection elicits an abstinence response, while the same dose administered as an infusion does not [17]. This pattern is consistent with the two-state receptor model, where morphine pretreatment increases the population of receptors in the active state, making them susceptible to inverse agonist effects of naloxone.

The inverse agonist activity of naloxone is also evident in its ability to precipitate withdrawal symptoms in opioid-dependent subjects. Studies comparing naloxone with neutral antagonists have shown that naloxone is substantially more potent in precipitating withdrawal jumping in morphine-dependent mice compared to neutral antagonists such as 6β-naltrexol [12]. This enhanced potency in precipitating withdrawal is directly related to naloxone's negative intrinsic efficacy at constitutively active μ-opioid receptors.

Blood-Brain Barrier Permeability and Central Nervous System Penetration Dynamics

Naloxone demonstrates excellent blood-brain barrier permeability, which is essential for its therapeutic efficacy in reversing central nervous system depression caused by opioid overdose. The compound crosses the blood-brain barrier through a combination of passive diffusion and active transport mechanisms [18] [19] [20]. The apparent influx clearance of naloxone across the blood-brain barrier is 0.305 milliliters per minute per gram of brain tissue, which is approximately twice the efflux clearance of 0.152 milliliters per minute per gram of brain tissue [18].

The transport kinetics of naloxone across the blood-brain barrier exhibit saturable characteristics, indicating the involvement of a carrier-mediated transport mechanism in addition to passive diffusion. Brain uptake index studies have revealed that naloxone transport follows Michaelis-Menten kinetics with a Kt value of 2.99 ± 0.71 millimolar, a maximum uptake rate (Jmax) of 0.477 ± 0.083 micromoles per minute per gram of brain tissue, and a nonsaturable first-order rate constant (Kd) of 0.160 ± 0.044 milliliters per minute per gram of brain tissue [20].

The rapid brain penetration of naloxone is reflected in its brain-to-serum concentration ratios, which range from 2.7 to 4.6 in experimental studies [21]. This favorable brain-to-plasma ratio contributes significantly to naloxone's rapid onset of action and high potency as an opioid antagonist. The concentration of naloxone in brain tissue declines parallel to that in serum, with both compartments showing similar elimination kinetics.

Positron emission tomography studies in humans have provided detailed insights into naloxone's central nervous system penetration dynamics. Following intranasal administration of clinically relevant doses (2 and 4 milligrams), naloxone rapidly displaces the high-affinity μ-opioid receptor radioligand [11C]carfentanil in the brain [22]. Maximum μ-opioid receptor occupancy occurs in a dose-dependent manner, with 54-82% occupancy after 2 milligrams and 71-96% occupancy after 4 milligrams of intranasal naloxone within the first 60 minutes.

The time course of μ-opioid receptor occupancy by naloxone shows a slight lag of approximately 20 minutes relative to peak plasma concentrations, even though receptor displacement begins promptly after administration [22]. The time to achieve 50% receptor occupancy ranges from 5 to 14 minutes, demonstrating the rapid central nervous system effects of naloxone. The half-life of disappearance of μ-opioid receptor occupancy is approximately 100 minutes, which correlates with naloxone's clinical duration of action.

The apparent elimination half-life of naloxone from brain tissue is approximately 15.1 minutes following direct microinjection into brain parenchyma [18]. This rapid brain elimination contributes to naloxone's relatively short duration of action and the potential need for repeated dosing when reversing the effects of long-acting opioids. The distribution volume of naloxone in brain tissue is 3.18 milliliters per gram of brain tissue, indicating good penetration into brain parenchyma [18].

Importantly, naloxone's blood-brain barrier transport does not involve P-glycoprotein-mediated efflux mechanisms. Studies using both in vivo and in vitro approaches have demonstrated that typical P-glycoprotein inhibitors such as quinidine, verapamil, vinblastine, and vincristine do not affect naloxone elimination from the brain [18] [23]. This absence of active efflux by P-glycoprotein contributes to naloxone's efficient brain penetration and sustained central nervous system effects.

The central nervous system penetration of naloxone has been further characterized using mass spectrometry techniques comparing naloxone hydrochloride with naloxone methiodide, a quaternary ammonium derivative with restricted brain penetration [24]. These studies revealed that naloxone methiodide is approximately 40-fold less permeable than naloxone hydrochloride across the blood-brain barrier, confirming the importance of lipophilicity for efficient central nervous system penetration. Despite this reduced permeability, low but detectable amounts of naloxone were found in brain tissue even after naloxone methiodide administration, demonstrating the compound's persistent ability to cross the blood-brain barrier.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.09 (LogP)

log Kow = 2.09

0.6

Decomposition

Appearance

Melting Point

MP: 184 °C (Lewistein), 177-178 °C (Sankyo Co)

Crystals from ethanol and ether. Soluble in water, dilute acids, stong alkali; slightly soluble in alcohol; practically insoluble in ether, chloroform. MP: 200-205 °C /Naloxone hydrochloride/

200 - 205 °C

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Nyxoid is intended for immediate administration as emergency therapy for known or suspected opioid overdose as manifested by respiratory and/or central nervous system depression in both non-medical and healthcare settings. Nyxoid is indicated in adults and adolescents aged 14 years and over. Nyxoid is not a substitute for emergency medical care.

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Naloxone is included in the database.

Naloxone Hydrochloride Injection, USP is indicated for the complete or partial reversal of opioid depression, including respiratory depression, induced by natural and synthetic opioids, including propoxyphene, methadone, and certain mixed agonist-antagonist analgesics: nalbuphine, pentazocine, butorphanol, and cyclazocine. Naloxone Hydrochloride Injection, USP is also indicated for diagnosis of suspected or known acute opioid overdosage. /Included in US product label/

Naloxone Hydrochloride Injection, USP may be useful as an adjunctive agent to increase blood pressure in the management of septic shock. /Included in US product label/

For more Therapeutic Uses (Complete) data for NALOXONE (14 total), please visit the HSDB record page.

Pharmacology

Naloxone is a thebaine derivate with competitive opioid antagonistic properties. Naloxone reverses the effects of opioid analgesics by binding to the opioid receptors in the CNS, and inhibiting the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naloxone binds to mu-opioid receptors with a high affinity, and a lesser degree to kappa- and gamma-opioid receptors in the CNS.

MeSH Pharmacological Classification

ATC Code

N07BC51

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AH - Peripheral opioid receptor antagonists

A06AH04 - Naloxone

V - Various

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB15 - Naloxone

Mechanism of Action

Naloxone hydrochloride is essentially a pure opiate antagonist. The precise mechanism of action of the opiate antagonist effects of naloxone is not fully understood. Naloxone is thought to act as a competitive antagonist at mu, kappa, and sigma opiate receptors in the CNS; it is thought that the drug has the highest affinity for the mu receptor. In contrast to levallorphan or nalorphine, naloxone has little or no agonistic activity. When administered in usual doses to patients who have not recently received opiates, naloxone exerts little or no pharmacologic effect. Even extremely high doses of the drug (10 times the usual therapeutic dose) produce insignificant analgesia, only slight drowsiness, and no respiratory depression, psychotomimetic effects, circulatory changes, or miosis.

In patients who have received large doses of morphine or other analgesic drugs with morphine-like effects, naloxone antagonizes most of the effects of the opiate. There is an increase in respiratory rate and minute volume, arterial PCO2 decreases toward normal, and blood pressure returns to normal if depressed. Unlike nalorphine or levallorphan, naloxone antagonizes mild respiratory depression caused by small doses of opiates. Because the duration of action of naloxone is generally shorter than that of the opiate, the effects of the opiate may return as the effects of naloxone dissipate. Naloxone antagonizes opiate-induced sedation or sleep. Reports are conflicting on whether or not the drug modifies opiate-induced excitement or seizures.

Heat shock protein (HSP)60 is primarily a mitochondrial protein. Previous experiments have found that changes in the location of intracellular HSP60 have been associated with apoptosis. Extracellular HSP60 mediates apoptosis via its ligand, Toll-like receptor (TLR)-4. TLR-4 is an important factor expressed on microglia, with a central role in generating neuroimmune responses in the pathogenesis of neurodegenerative disorders. Naloxone is a highly effective nonselective opioid receptor antagonist, and has been reported to be pharmacologically beneficial for the treatment of brain diseases through inhibiting microglia activation. However, the mechanisms underlying these beneficial effects of naloxone remain poorly understood. The present study aimed to investigate the role of HSP60 in the neuroprotective effects of naloxone on the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells and the possible signaling pathways involved. The results demonstrated that naloxone significantly inhibited the expression and release of HSP60 in BV2 cells. The expression levels of heat shock factor (HSF)-1 were upregulated in LPS-activated BV2 cells, which indicated that the increased expression of HSP60 was driven by HSF-1 activation. However, increased HSF-1 levels may be downregulated by naloxone. The levels of TLR-4 were elevated in activated BV2 cells, and then inhibited by naloxone. Activation of TLR-4 is characterized by activation of nuclear factor-kB (NF-kB) followed by the production of various proinflammatory and neurotoxic factors. Data from the present study demonstrated that naloxone reduced the expression levels of NF-kB and its upstream protein caspase-3, and reduced the LPS-induced production of nitric oxide, inducible nitric oxide synthase, tumor necrosis factor a, interleukin-1beta and interleukin-6 in BV2 microglia. In light of this data, it was concluded that naloxone may exert its neuroprotective and anti-inflammatory effects by inhibiting microglia activation through a HSP60-TLR-4-NF-kB signaling pathway.

Phosphoinositide 3-kinase (PI3K) delta and gamma (the p110delta and p110gamma isoforms of PI3K) actively participate in the process of inflammation. We sought to elucidate the possible roles of PI3Kdelta and PI3Kgamma in mediating the anti-inflammation effects of naloxone. MATERIALS AND METHODS: Murine macrophages were treated with endotoxin, endotoxin plus naloxone, or endotoxin plus naloxone plus the PI3K inhibitors (the PI3Kdelta inhibitor IC87114, the PI3Kgamma inhibitor AS252424, or IC87114 plus AS252424) and denoted as the LPS, LPS + N, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS group, respectively. Differences in inflammatory molecules and levels of nuclear factor-kB (NF-kB) activation and Akt activation (indicator of PI3K activity) among these groups were compared. The concentrations of inflammatory molecules (macrophage inflammatory protein 2, tumor necrosis factor-alpha, interleukin-1beta, andd cyclooxygenase-2/prostaglandin E2) and the levels of NF-kB activation (p-NF-kB p65 and p-inhibitor-kB concentrations and NF-kB-DNA binding activity) of the LPS + N group were significantly lower than those of the LPS group (all P < 0.001). These data confirmed the anti-inflammation effects of naloxone. Moreover, the anti-inflammation effects of naloxone could be counteracted by the inhibitors of PI3Kdelta and PI3Kgamma, as the concentrations of inflammatory molecules and the levels of NF-?B activation of the LPS + N group were significantly lower than those of the LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). In contrast, the concentration of phosphorylated Akt of the LPS + N group was significantly higher than those of the LPS, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). PI3Kdelta and PI3Kgamma play crucial roles in mediating the anti-inflammation effects of naloxone.

For more Mechanism of Action (Complete) data for NALOXONE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

Pictograms

Irritant

Impurities

10alpha-hydroxynaloxone

10beta-hydroxynaloxone

2,2'-binaloxone

For more Impurities (Complete) data for NALOXONE (7 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

After oral or intravenous administration, naloxone is 25-40% eliminated in the urine within 6 hours, 50% in 24 hours, and 60-70% in 72 hours. The metabolites naloxone-3-glucuronide, noroxymorphone, and naloxol are all detected in the urine.

The volume of distribution of naloxone is 200 L. Naloxone distributes into tissues rapidly. It can also cross the placenta and blood-brain barrier.

The clearance of naloxone is 2500 L/day.

Naloxone is distributed rapidly throughout the body with high levels found in the brain, kidneys, spleen, skeletal muscle, lung, and heart. The drug also readily crosses the placenta.

Naloxone is only minimally absorbed when given orally as it is rapidly destroyed in the GI tract. Much higher doses are required if using this route of administration for any pharmacologic effect. When given IV, naloxone has a very rapid onset of action (usually 1-2 minutes). If given IM, the drug generally has an onset of action with 5 minutes of administration. The duration of action usually persists from 45-90 minutes, but may act for up to 3 hours.

Naloxone is rapidly inactivated following oral administration. Although the drug is effective orally, doses much larger than those required for parenteral administration are required for complete antagonism. In one study, a single 3-g oral dose of naloxone hydrochloride was required to effectively antagonize the effects of 50 mg of heroin for 24 hours. Naloxone has an onset of action within 1-2 minutes following iv administration and within 2-5 minutes following subcutaneous or im administration. The duration of action depends on the dose and route of administration and is more prolonged following im administration than after iv administration.

Following administration of 35 or 70 ug of naloxone hydrochloride into the umbilical vein in neonates in one study, peak plasma naloxone concentrations occurred within 40 minutes and were 4-5.4 ng/mL and 9.2-20.2 ng/mL, respectively. After im administration of 0.2 mg to neonates in the same study, peak plasma naloxone concentrations of 11.3-34.7 ng/mL occurred within 0.5-2 hours.

For more Absorption, Distribution and Excretion (Complete) data for NALOXONE (14 total), please visit the HSDB record page.

Metabolism Metabolites

Naloxone is rapidly metabolized in the liver, principally by conjugation with glucuronic acid. The major metabolite is naloxone-3-glucuronide. Naloxone also undergoes N-dealkylation and reduction of the 6-keto group followed by conjugation.

Yields N-allyl-7,8-dihydro-14-hydroxynormorphine, 7,8-dihydro-14-hydroxynormorphinone in man; Weinstein, SH, Pfeffer, M, Schor, JM, Indindoli, L, & Mintz, M, J Pharm Sci, 60, 1567 (1971). Yields naloxone-3-beta-d-glucuronide in man; Fujimoto, JM, J Pharmac Exp Ther, 168, 180(1969). /From table/

... Oxidative N-deallylation, redn of 6-keto-group, and glucuronidation occur in man.

... Naloxone-3-glucuronide (major), 3-sulfate (minor), naloxol and conjugated naloxol (minor), 7,8-dihydro-14-hydroxynormorphine, 7,8-dihydro-14-hydroxynormorphine and their conjugates were shown to be the metabolites of naloxone. In addition, tentative evidence was obtained for two polar hydroxylated metabolites (with hydroxylation presumably in the 17-side chain or in position 2 of the aromatic nucleus). 7,8-Dihydro-14-hydroxynormorphinone and 2-polar metabolites were also observed in brain. ...

Associated Chemicals

Naloxone hydrochloride; 357-08-4

Wikipedia

Stearin

Drug Warnings

Although a causal relationship to the drug has not been established, severe cardiopulmonary effects (eg, hypotension, hypertension, ventricular tachycardia and fibrillation, dyspnea, pulmonary edema, cardiac arrest) resulting in death, coma, and encephalopathy have been reported in patients following postoperative administration of naloxone hydrochloride. Adverse cardiopulmonary effects have occurred most frequently in postoperative patients with preexisting cardiovascular disease or in those receiving other drugs that produce similar adverse cardiovascular effects.

Seizures have occurred rarely following administration of naloxone hydrochloride; however, a causal relationship to the drug has not been established.

When high oral doses of naloxone have been used in the treatment of opiate addiction, some patients have experienced mental depression, apathy, inability to concentrate, sleepiness, irritability, anorexia, nausea, and vomiting. These adverse effects usually occurred in the first few days of treatment and abated rapidly with continued therapy or dosage reduction. One case of erythema multiforme cleared promptly after naloxone was discontinued.

For more Drug Warnings (Complete) data for NALOXONE (23 total), please visit the HSDB record page.

Biological Half Life

The mean plasma half-life of naloxone was 1.28 hours following IM or subcutaneous injection of naloxone hydrochloride using an auto-injector, compared with 1.36 hours following IM or subcutaneous injection using a standard syringe.

The half-life of naloxone has been reported to be 30-81 minutes in adults and about 3 hours in neonates.

Plasma naloxone levels were determined by RIA over a period of 6--36 hr in three groups of neonates, (1) those given 35 microgram iv (n = 6), (2) those given 70 microgram iv (n = 6) and (3) those given 200 microgram im (n = 17) naloxone HCl within 1 min of birth. After intravenous administration of 35 and 70 microgram of naloxone peak levels of 4--15 ng/mL and 9--20 ng/mL respectively were reached in 5--40 min and the mean plasma half-life after both doses was 3.1 +/- 0.5 hr.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Oxymorphone is demethylated and resulting 4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one is n-allylated by reaction in ethanol with allyl bromide in presence of NaHCO3. Resulting naloxone is reacted with ethanolic hydrochloride. US Patent 3,254,088. /Naloxone hydrochloride/

General Manufacturing Information

Naloxone is an antagonist at the mu-opioid recepto

Analytic Laboratory Methods

Analyte: naloxone hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 229 nm and comparison to standards (chemical purity) /Naloxone hydrochloride/

Analyte: naloxone hydrochloride dihydrate; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards /Naloxone hydrochloride dihydrate/

Analyte: naloxone hydrochloride dihydrate; matrix: chemical purity; procedure: dissolution in ethanol; addition of hydrochloric acid; potentiometric titration with ethanolic sodium hydroxide /Naloxone hydrochloride dihydrate/

Clinical Laboratory Methods

Analyte: naloxone hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 229 nm and comparison to standards (chemical purity) /Naloxone hydrochloride/

Analyte: naloxone; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of detection: 0.30 ppm

Analyte: naloxone; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 1 ng/mL

Analyte: naloxone; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection

Storage Conditions

Interactions

The combined admin of flunitrazepam and naloxone to volunteers incr resp frequency and resp min vol but did not alter endexpired pCO2 pressure, resp inhalation vol, or alveolar ventilation when compared with naloxone treatment alone.

Dates

Jordan MR, Morrisonponce D: Naloxone . [PMID:28722939]

Rzasa Lynn R, Galinkin JL: Naloxone dosage for opioid reversal: current evidence and clinical implications. Ther Adv Drug Saf. 2018 Jan;9(1):63-88. doi: 10.1177/2042098617744161. Epub 2017 Dec 13. [PMID:29318006]

Papathanasiou T, Springborg AD, Kongstad KT, Staerk D, Moller K, Taylor BK, Lund TM, Werner MU: High-dose naloxone, an experimental tool uncovering latent sensitisation: pharmacokinetics in humans. Br J Anaesth. 2019 Aug;123(2):e204-e214. doi: 10.1016/j.bja.2018.12.007. Epub 2019 Jan 18. [PMID:30915992]

Kumar K, Singh SI: Neuraxial opioid-induced pruritus: An update. J Anaesthesiol Clin Pharmacol. 2013 Jul;29(3):303-7. doi: 10.4103/0970-9185.117045. [PMID:24106351]

Link

FDA Approved Drug Products: Kloxxado (Naloxone) Nasal Spray

Caymen Chemical: Naloxone MSDS

International Pharmacopoeia: Naloxone Hydrochloride

FDA Approved Drug Products: Narcan (Naloxone) Injection (Discontinued)

FDA Approved Drug Products: Suboxone (Buprenorphine, Naloxone) Sublingual, Buccal Film

FDA Approved Drug Products: Zubsolv (Buprenorphine, Naloxone) Sublingual Tablet

British Columbia CDC: Administration of Naloxone

FDA Approved Drug Products: Narcan (Naloxone) Nasal Spray

DailyMed: Lifems (Naloxone Hydrochloride) Kit

Dailymed: Naloxone Hydrochloride Subcutaneous, Intramuscular, Intravenous Injection

DailyMed: Naloxone and Pentazocine Oral Tablet

Explore Compound Types